Guanidine, 1-phenyl-, stearate
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Overview
Description
Guanidine, 1-phenyl-, stearate is a compound that combines the guanidine functional group with a phenyl group and a stearate ester. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another approach involves the use of S-methylisothiourea, which efficiently introduces the guanidine functionality .
Industrial Production Methods: Industrial production of guanidine compounds often employs large-scale reactions using readily available starting materials. The process may involve the use of transition metal catalysts to facilitate the guanylation reaction, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Guanidine, 1-phenyl-, stearate can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine compounds to amines.
Substitution: Guanidine compounds can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine derivatives typically yields urea derivatives, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
Guanidine, 1-phenyl-, stearate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Guanidine derivatives are used as DNA minor groove binders and kinase inhibitors.
Medicine: They have potential therapeutic applications, including as α2-noradrenaline receptor antagonists.
Mechanism of Action
The mechanism of action of guanidine, 1-phenyl-, stearate involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, guanidine derivatives can inhibit specific enzymes and receptors, contributing to their biological activity .
Comparison with Similar Compounds
Guanidine: A strong organic base used in various biochemical applications.
S-methylisothiourea: An efficient guanidylating agent used in the synthesis of guanidine derivatives.
Thiourea: A precursor for guanidine synthesis, often used in conjunction with metal catalysts.
Uniqueness: Guanidine, 1-phenyl-, stearate is unique due to its combination of the guanidine functional group with a phenyl group and a stearate ester. This structure imparts specific chemical properties and biological activities that distinguish it from other guanidine derivatives .
Properties
CAS No. |
5327-69-5 |
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Molecular Formula |
C25H45N3O2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
octadecanoic acid;2-phenylguanidine |
InChI |
InChI=1S/C18H36O2.C7H9N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)10-6-4-2-1-3-5-6/h2-17H2,1H3,(H,19,20);1-5H,(H4,8,9,10) |
InChI Key |
CCQCCIRGYHSJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)N=C(N)N |
Origin of Product |
United States |
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